Prednisolone Exhibits Intermediate GR Binding Affinity: IC50 = 2.95 nM vs. Methylprednisolone (1.67 nM) and Dexamethasone (5.58 nM)
In a fluorescence polarization assay measuring direct glucocorticoid receptor (GR) binding, prednisolone exhibited an IC50 value of 2.95 nM, placing it intermediate in affinity between methylprednisolone (1.67 nM) and dexamethasone (5.58 nM). Betamethasone demonstrated comparable affinity to prednisolone at 2.94 nM [1]. This quantitative ranking establishes prednisolone's distinct binding profile, neither as potent as methylprednisolone nor as low-affinity as dexamethasone. In a separate reporter gene transactivation assay, prednisolone and dexamethasone induced GR-mediated transcription in a dose-dependent manner, confirming agonist activity [2].
| Evidence Dimension | Glucocorticoid receptor (GR) binding affinity (IC50) |
|---|---|
| Target Compound Data | Prednisolone IC50 = 2.95 nM |
| Comparator Or Baseline | Methylprednisolone IC50 = 1.67 nM; Betamethasone IC50 = 2.94 nM; Dexamethasone IC50 = 5.58 nM |
| Quantified Difference | Prednisolone requires 1.77× higher concentration than methylprednisolone for equivalent GR occupancy; prednisolone is 1.89× more potent than dexamethasone in this assay |
| Conditions | Fluorescence polarization assay; GR-expressing cellular system |
Why This Matters
GR binding affinity directly informs the concentration required to saturate the receptor, a critical parameter for in vitro dose selection and comparative pharmacology studies.
- [1] Liang Y, et al. Comparison of the Glucocorticoid Receptor Binding and Agonist Activities of Typical Glucocorticoids. Chem Biodivers. 2024;21(2):e202301525. doi:10.1002/cbdv.202301525. View Source
- [2] Tanaka H, et al. Relative glucocorticoid potency revisited. Rheumatol Int. 1994. doi:10.1007/BF00302665. View Source
